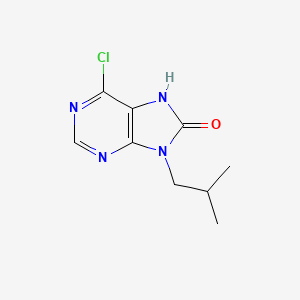
6-Chloro-9-isobutyl-7H-purin-8(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-isobutyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-isobutyl-7H-purin-8(9H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:
Formation of the purine ring: This can be achieved through the cyclization of appropriate intermediates.
Chlorination: Introduction of the chlorine atom at the 6-position using reagents like thionyl chloride or phosphorus oxychloride.
Isobutylation: Alkylation at the 9-position using isobutyl bromide or isobutyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-Chloro-9-isobutyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the chlorine atom or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-9-isobutyl-7H-purin-8(9H)-one would depend on its specific interactions with molecular targets. It might inhibit enzymes, bind to receptors, or interfere with nucleic acid synthesis. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
6-Chloropurine: A simpler analog with similar reactivity.
9-Isobutyladenine: Another purine derivative with different substituents.
8-Chlorotheophylline: A related compound with a different substitution pattern.
Uniqueness
6-Chloro-9-isobutyl-7H-purin-8(9H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives.
特性
分子式 |
C9H11ClN4O |
|---|---|
分子量 |
226.66 g/mol |
IUPAC名 |
6-chloro-9-(2-methylpropyl)-7H-purin-8-one |
InChI |
InChI=1S/C9H11ClN4O/c1-5(2)3-14-8-6(13-9(14)15)7(10)11-4-12-8/h4-5H,3H2,1-2H3,(H,13,15) |
InChIキー |
RZHYTONRMKJYAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C(C(=NC=N2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine](/img/structure/B11880905.png)
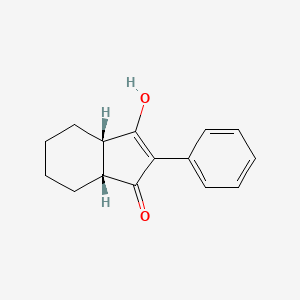
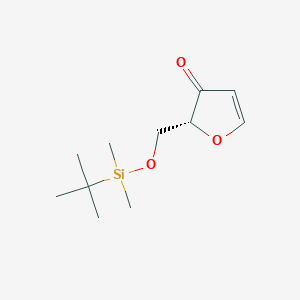


![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)


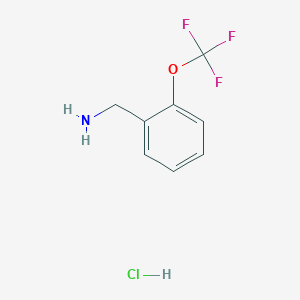

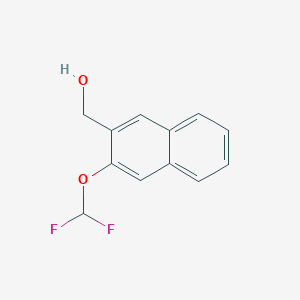

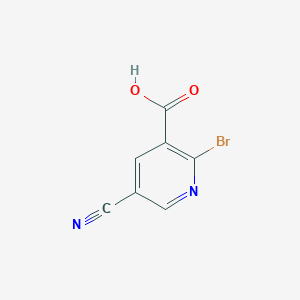
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
